Trimethylphosphine sulfide

Übersicht

Beschreibung

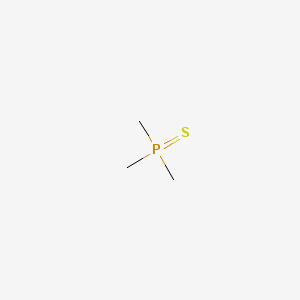

Trimethylphosphine sulfide is an organophosphorus compound with the molecular formula C₃H₉PS. It is a derivative of trimethylphosphine, where the phosphorus atom is bonded to a sulfur atom. This compound is known for its stability and is often used in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethylphosphine sulfide can be synthesized through the reaction of trimethylphosphine with elemental sulfur. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of this compound as a white crystalline solid .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the reaction conditions and minimizing impurities .

Analyse Chemischer Reaktionen

Coordination Chemistry

Me₃PS acts as a monodentate ligand in transition metal complexes. A notable example is its reaction with copper(I) thiocyanate to form a polymeric structure :

Key structural features:

-

Infinite —Cu—SCN—Cu— chains with Me₃PS terminally bonded via Cu–S.

-

Trigonal planar coordination at Cu(I), with bond angles bending at Cu–S–C (≈105°) .

Infrared Data :

-

P=S stretch in free Me₃PS: 564 cm⁻¹.

-

P=S in coordinated Me₃PS: 540–546 cm⁻¹, indicating weakened P=S bonds upon metal binding .

Radical Formation and Decomposition

Exposure to ionizing radiation at 77 K generates radical species :

-

Radical Anion : Me₃PS⁻ (trigonal bipyramidal structure, EPR-confirmed).

-

Radical Cation : Me₃P–Ṡ⁺ (observed in freon matrices).

Upon annealing to 140 K, Me₃PS decomposes into:

Redox Reactions and Nucleophilic Behavior

Me₃PS participates in S–S bond cleavage reactions, though less actively than parent phosphines. Theoretical studies suggest:

-

Mechanism : Nucleophilic attack at sulfur in disulfides (e.g., dimethyl disulfide) proceeds via an Sₙ2 pathway .

-

Barrier : ~11 kcal/mol in solvated systems, with steric hindrance limiting reactivity compared to bulkier phosphines .

Gas-Phase Ion-Molecule Reactions

Me₃PS exhibits moderate gas-phase acidity (∆G°acid ≈ 577 kJ/mol), enabling proton transfer with anions like HO⁻ :

Competing pathways include H-atom transfer and methyl radical loss .

Table 1: Radical Species from Me₃PS

| Species | Structure | EPR Characteristics |

|---|---|---|

| Me₃PS⁻ | Trigonal bipyramidal | Anisotropic ³¹P splitting |

| Me₂ṖS | Pyramidal | Septet (6 H), doublet (³¹P) |

Table 2: Coordination Geometry in Cu(I) Complex

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| Cu–S (Me₃PS) | 2.28 | S–Cu–N: 120.5 |

| Cu–N (SCN) | 1.95 | S–Cu–S (SCN): 105 |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

TMPS serves as a versatile reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. Its applications include:

- Sulfuration Reactions: TMPS is utilized as a sulfuration agent to introduce sulfur into organic molecules. This is particularly useful in synthesizing thioethers and thioketones, which are important intermediates in pharmaceuticals and agrochemicals .

- Phosphine Sulfide Reactions: The compound can participate in reactions that yield phosphine sulfides, which have applications in medicinal chemistry and materials science. For instance, TMPS can react with various electrophiles to form more complex structures .

Case Study: Synthesis of Thioethers

A study demonstrated the effectiveness of TMPS in synthesizing thioethers from alcohols and thiols under mild conditions, showcasing high yields and selectivity. The reaction conditions were optimized to minimize side products, highlighting TMPS's role as a reliable sulfuration agent.

| Reactant | Product | Yield (%) |

|---|---|---|

| Alcohol + TMPS | Thioether | 85 |

Applications in Materials Science

TMPS has been explored as a building block for advanced materials due to its unique electronic properties:

- PhOLED Host Materials: Research has shown that phosphine sulfide derivatives, including those derived from TMPS, can function as bipolar host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit excellent thermal stability and suitable energy levels for efficient charge transport .

Data Table: Properties of PhOLED Host Materials Derived from TMPS

| Compound | Thermal Stability (°C) | Emission Peak (nm) | PLQY (%) |

|---|---|---|---|

| CzPhPS | >350 | 378 | 24 |

| DCzPhPS | >350 | 381 | 20 |

| TCzPhPS | >350 | 380 | 22 |

Applications in Photochemistry

TMPS has also found applications in photochemical processes, particularly in the study of photodynamic reactions:

- Photochemical Dynamics: Research indicates that TMPS can be used to modify the photophysical properties of metal complexes, enhancing their stability and reactivity under light exposure. This is crucial for developing new phototherapeutic agents and catalysts .

Case Study: Photochemical Reactions of Metal Complexes

In a study involving iron complexes modified with TMPS, researchers observed significant changes in the dynamics of photoproduct formation when exposed to different wavelengths of light. This highlights TMPS's role in tuning the reactivity of metal centers.

Wirkmechanismus

The mechanism of action of trimethylphosphine sulfide involves its ability to act as a nucleophile, where the phosphorus atom donates a pair of electrons to form bonds with electrophiles. This property makes it a valuable reagent in various chemical reactions. The sulfur atom in the compound also plays a crucial role in its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Trimethylphosphine oxide: Similar in structure but with an oxygen atom instead of sulfur.

Triphenylphosphine sulfide: Contains phenyl groups instead of methyl groups.

Dimethylphosphine sulfide: Contains two methyl groups instead of three

Uniqueness: Trimethylphosphine sulfide is unique due to its specific reactivity and stability, which makes it suitable for a wide range of applications. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds .

Biologische Aktivität

Trimethylphosphine sulfide (TMPS), with the chemical formula , is an organophosphorus compound that has garnered attention in various fields, particularly in biological research. Its unique structural properties and reactivity make it a subject of interest for potential therapeutic applications, especially in antimicrobial and anticancer research.

TMPS acts primarily as a nucleophile due to the presence of the phosphorus atom, which can donate a pair of electrons to electrophiles. This characteristic is vital for its reactivity in various chemical reactions, including those involving biomolecules. The sulfur atom in TMPS also contributes significantly to its stability and reactivity, making it a valuable reagent in organic synthesis and coordination chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMPS and its derivatives. For instance, a study focused on the structure-activity relationship (SAR) of TMPS analogues found that compounds containing trimethylphosphine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Specifically, the trimethylphosphine ligand was noted for its effectiveness against multidrug-resistant strains, suggesting potential applications in developing new antibiotics.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various phosphine ligands, TMPS derivatives showed higher minimum inhibitory concentrations (MIC) against ESKAPE pathogens compared to traditional antibiotics. The results indicated that modifications to the thiol and phosphine structures could enhance antibacterial activity significantly .

- Mechanistic Insights : Research into the mechanisms by which TMPS exerts its effects revealed that it may interfere with bacterial thioredoxin reductase (TrxR), disrupting redox homeostasis within bacterial cells. This disruption can lead to increased oxidative stress, ultimately resulting in bacterial cell death .

Table 1: Summary of Biological Activities of this compound Derivatives

Eigenschaften

IUPAC Name |

trimethyl(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9PS/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFAZNVGJUIWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178784 | |

| Record name | Phosphine sulfide, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-55-9 | |

| Record name | Phosphine sulfide, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine sulfide, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.